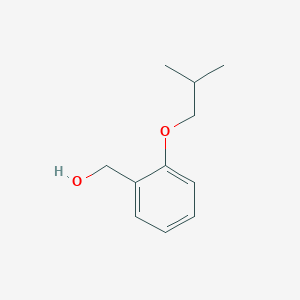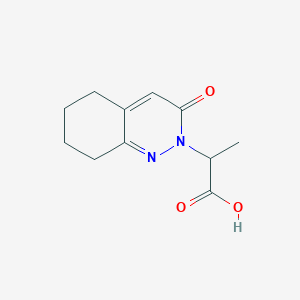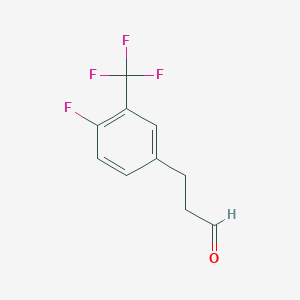
2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid is a chemical compound with the molecular formula C9H9Cl2NO2 It is characterized by the presence of a dichlorophenyl group attached to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: This compound is structurally similar but lacks the amino group.
2-((2,6-Dichlorophenyl)(methyl)amino)acetic acid: This compound has a similar structure but with different chlorine substitution patterns.
Uniqueness
2-((2,4-Dichlorophenyl)(methyl)amino)acetic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and aminoacetic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(2,4-dichloro-N-methylanilino)acetic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
PWPDONMUKSMCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


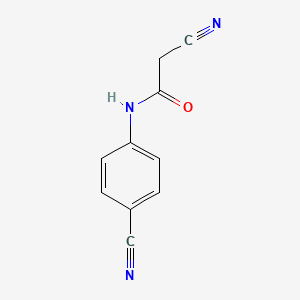
![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)
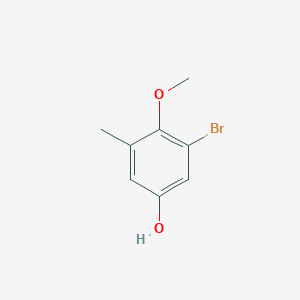
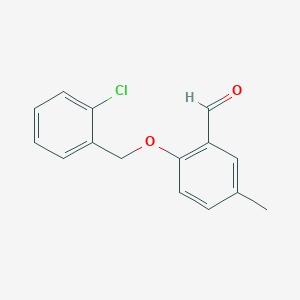
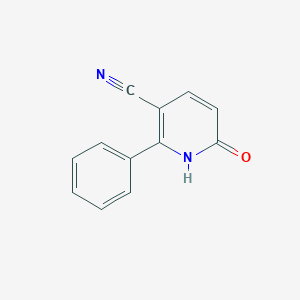
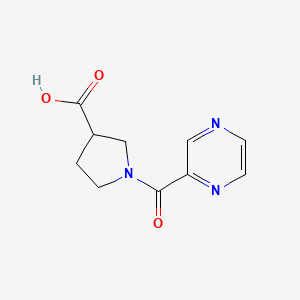
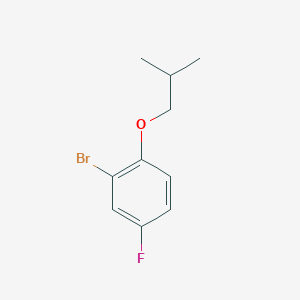
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)
